
Quinupristin-dalfopristin mixt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinupristin-dalfopristin mixt is a combination of two antibiotics, quinupristin and dalfopristin, which belong to the streptogramin class of antibiotics. This combination is used to treat infections caused by gram-positive bacteria, including those resistant to other antibiotics. Quinupristin is derived from pristinamycin IA, while dalfopristin is derived from pristinamycin IIA.
準備方法
Synthetic Routes and Reaction Conditions
Quinupristin and dalfopristin are semisynthetic antibiotics derived from natural streptogramins. The synthesis involves the modification of pristinamycin IA and IIA to produce quinupristin and dalfopristin, respectively. The preparation of these compounds requires specific reaction conditions to ensure the stability and efficacy of the final product.
Industrial Production Methods
The industrial production of quinupristin-dalfopristin mixt involves the fermentation of Streptomyces pristinaespiralis to produce pristinamycin. This is followed by chemical modification to obtain quinupristin and dalfopristin. The two antibiotics are then combined in a weight-to-weight ratio of 30% quinupristin to 70% dalfopristin.
化学反応の分析
Types of Reactions
Quinupristin-dalfopristin mixt undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can also occur, potentially altering the compound’s structure and activity.
Substitution: Substitution reactions may take place, leading to the formation of different derivatives of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction outcomes.
Major Products Formed
The major products formed from these reactions include various derivatives of quinupristin and dalfopristin, which may have different pharmacological properties and applications.
科学的研究の応用
Pharmacokinetics
Both quinupristin and dalfopristin undergo hepatic metabolism and are primarily eliminated via feces. They also inhibit cytochrome P450 3A4, necessitating caution when co-administered with other medications metabolized through this pathway .
Indications
Quinupristin-dalfopristin is indicated for:
- Treatment of serious or life-threatening infections associated with vancomycin-resistant Enterococcus faecium bacteremia.
- Complicated skin and skin structure infections caused by Staphylococcus aureus or Streptococcus pyogenes .
Efficacy in Clinical Trials
Clinical trials have demonstrated varied success rates for quinupristin-dalfopristin based on infection type:
- Bacteremia of unknown origin : 51.9% success rate.
- Urinary tract infections : 88.9% success rate.
- Skin and skin structure infections : Comparable efficacy to cefazolin, oxacillin, and vancomycin .
Adverse Effects
Common adverse effects associated with quinupristin-dalfopristin include:
- Infusion-site reactions (pain, inflammation, thrombophlebitis).
- Systemic effects such as arthralgia, myalgia, nausea, diarrhea, and rash, occurring in 2.5% to 4.6% of patients .
Case Study 1: Treatment of Vancomycin-Resistant Enterococcus Bacteremia
A study involving patients with documented vancomycin-resistant Enterococcus bacteremia reported a treatment success rate of approximately 68%. The incidence of drug-related venous adverse events was notably higher in this group compared to those treated with alternative antibiotics (66% vs. 28%) but still indicated quinupristin-dalfopristin as a viable option for resistant infections .
Case Study 2: Complicated Skin Infections
In another clinical evaluation focusing on complicated skin infections, quinupristin-dalfopristin showed comparable clinical success rates (71%) to standard treatments while demonstrating a favorable safety profile despite the higher incidence of venous adverse events .
作用機序
Quinupristin and dalfopristin are protein synthesis inhibitors that work synergistically to exert their effects. Dalfopristin binds to the 23S portion of the 50S ribosomal subunit, changing its conformation and enhancing the binding of quinupristin by a factor of about 100. Quinupristin binds to a nearby site on the 50S ribosomal subunit, preventing the elongation of the polypeptide and causing incomplete chains to be released. This combination results in bactericidal activity against susceptible bacteria.
類似化合物との比較
Quinupristin-dalfopristin mixt is unique compared to other antibiotics due to its synergistic mechanism of action and its efficacy against resistant gram-positive bacteria. Similar compounds include:
Linezolid: Another antibiotic used to treat infections caused by resistant gram-positive bacteria.
Vancomycin: Commonly used to treat severe infections caused by gram-positive bacteria, but with a different mechanism of action.
Daptomycin: An antibiotic used for similar indications but with a distinct mechanism of action involving the disruption of bacterial cell membranes.
This compound stands out due to its unique combination of two streptogramin antibiotics, providing a broader spectrum of activity and a synergistic effect that enhances its bactericidal properties.
特性
分子式 |
C87H117N13O19S2 |
---|---|
分子量 |
1713.1 g/mol |
IUPAC名 |
N-[(3S,6S,12R,15S,16R,19S)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone |
InChI |
InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9+,12-11+,23-18+/t31-,35?,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31?,32-/m11/s1 |
InChIキー |
PPKJUHVNTMYXOD-HVWWIRKTSA-N |
異性体SMILES |
CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CC(C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2C1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C |
正規SMILES |
CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C |
同義語 |
quinupristin-dalfopristin RP 59500 RP-59500 Synercid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。